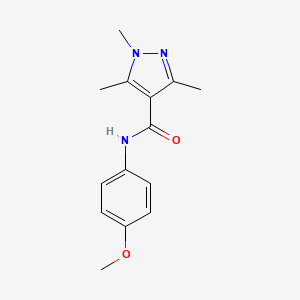
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTCP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the body. MTCP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, inflammation, and cancer.
作用机制
MTCP exerts its pharmacological effects by inhibiting the activity of 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol in the body. Cortisol is a hormone that regulates various physiological processes, including glucose metabolism, immune function, and stress response. Inhibition of 11β-HSD1 leads to a reduction in cortisol levels, which in turn can improve glucose metabolism, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects
MTCP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. It has also been shown to reduce inflammation in models of rheumatoid arthritis and colitis. In addition, MTCP has been shown to inhibit cancer cell growth in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the major advantages of MTCP for lab experiments is its high potency and specificity for 11β-HSD1 inhibition. This allows for precise control of the target enzyme activity and reduces the risk of off-target effects. However, one of the limitations of MTCP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its high lipophilicity may limit its bioavailability and distribution in vivo.
未来方向
There are several potential future directions for research on MTCP. One area of interest is in the development of more potent and selective inhibitors of 11β-HSD1, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is in the investigation of MTCP's potential anti-cancer properties, particularly in combination with other chemotherapeutic agents. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTCP in vivo, in order to optimize dosing and administration regimens for clinical use.
合成方法
MTCP can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with chloroacetyl chloride. The final product is obtained through purification and characterization using various analytical techniques.
科学研究应用
MTCP has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of metabolic disorders, such as type 2 diabetes and obesity. MTCP has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. It has also been investigated for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-5-7-12(19-4)8-6-11/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROBQZOUJSBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)


